3-chloro-N-[(3-chloro-5-fluoroanilino)-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]amino]methylidene]benzamide
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Overview
Description
Preparation Methods
Baloxavir marboxil is synthesized through a series of chemical reactions involving various reagents and conditions. The synthetic route typically involves the formation of key intermediates, which are then subjected to further reactions to yield the final product. Industrial production methods for Baloxavir marboxil involve optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness .
Chemical Reactions Analysis
Baloxavir marboxil undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Baloxavir marboxil has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying antiviral mechanisms. In biology, it is used to investigate the effects of antiviral drugs on viral replication and gene expression. In medicine, Baloxavir marboxil is used to treat influenza infections and has been shown to reduce viral load and prevent further influenza infection . In industry, it is used in the development of new antiviral drugs and therapies .
Mechanism of Action
Baloxavir marboxil exerts its effects by inhibiting the cap-dependent endonuclease (CEN) activity of the influenza polymerase acidic (PA) protein, an influenza virus-specific enzyme in the viral RNA polymerase complex required for the initiation of influenza gene transcription . By inhibiting PA endonuclease, influenza virus mRNA replication is halted, reducing viral load and preventing further influenza infection .
Comparison with Similar Compounds
Baloxavir marboxil is unique compared to other antiviral drugs due to its mechanism of action as a cap-dependent endonuclease inhibitor. Similar compounds include neuraminidase inhibitors such as Oseltamivir and Zanamivir, which target a different viral enzyme. Unlike these neuraminidase inhibitors, Baloxavir marboxil inhibits the initiation of viral mRNA synthesis, providing a novel approach to antiviral therapy .
Properties
IUPAC Name |
3-chloro-N-[(3-chloro-5-fluoroanilino)-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]amino]methylidene]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F4N5O/c19-10-3-1-2-9(4-10)16(30)27-17(25-13-6-11(20)5-12(21)7-13)26-15-8-14(28-29-15)18(22,23)24/h1-8H,(H3,25,26,27,28,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLAWHGEODGIAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N=C(NC2=CC(=CC(=C2)Cl)F)NC3=NNC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N=C(NC2=CC(=CC(=C2)Cl)F)NC3=NNC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F4N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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